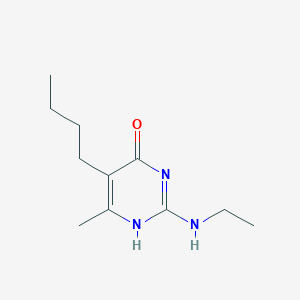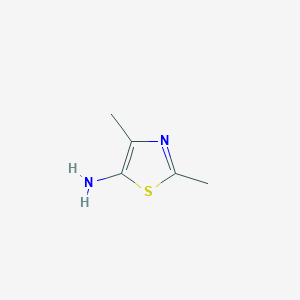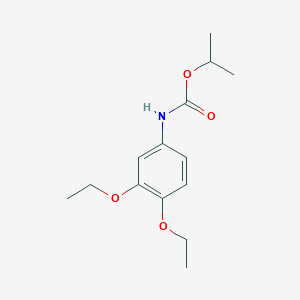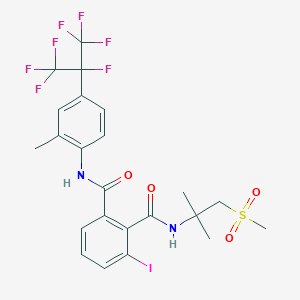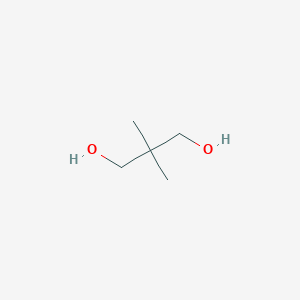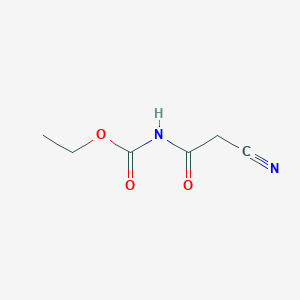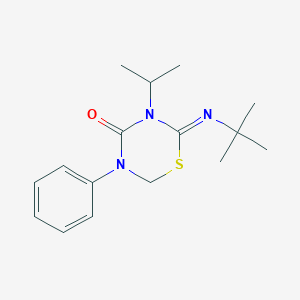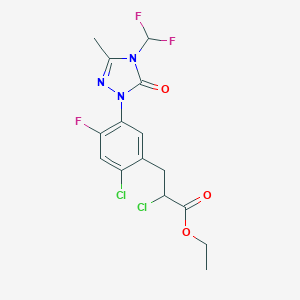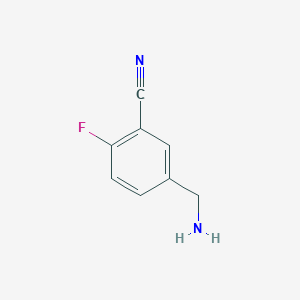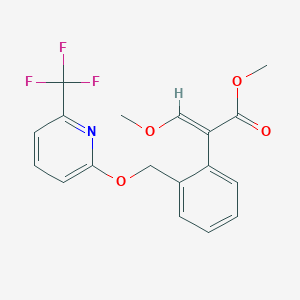
Picoxystrobine
Vue d'ensemble
Description
Le Picoxystrobine est un fongicide systémique et translaminaire appartenant au groupe des strobilurines. Il est reconnu pour ses propriétés préventives et curatives, ce qui le rend efficace contre un large éventail de maladies des plantes. Le composé se caractérise par ses propriétés de distribution uniques, notamment son mouvement systémique (acropète) et translaminaire, sa diffusion dans les cires foliaires et sa redistribution moléculaire dans l'air . Le nom IUPAC du this compound est le (E)-3-méthoxy-2-[2-(6-trifluorométhyl-2-pyridyloxymethyl)phényl]acrylate de méthyle .
Applications De Recherche Scientifique
Picoxystrobin is extensively used in agriculture for disease control in crops such as canola, cereal grains, dried peas, corn, and soybeans . It is effective against a variety of plant pathogens, including Mycosphaerella graminicola, Phaeosphaeria nodorum, Puccinia recondita, and Helminthosporium tritici-repentis . Additionally, picoxystrobin has been used in scientific research to study its inhibitory effects on fungal ATP biosynthesis and its impact on fungal cell membrane permeability . It has also been employed in the development of rapid detection methods for its residues in vegetables .
Mécanisme D'action
Target of Action
Picoxystrobin is a broad-spectrum fungicide that belongs to the strobilurin group . Its primary targets are fungal organisms, particularly those causing diseases in a range of broadacre crops . The compound acts by inhibiting mitochondrial respiration in these organisms .
Mode of Action
The mode of action of Picoxystrobin involves the inhibition of mitochondrial respiration . It achieves this by binding to the Q0 site of cytochrome b . This action blocks the electron transport between cytochrome b and cytochrome c1, leading to a disruption of the energy cycle . As a result, ATP production is inhibited, and cellular respiration is compromised .
Biochemical Pathways
Picoxystrobin affects the biochemical pathways related to energy production in fungal cells . By inhibiting ATP biosynthesis, it disrupts the normal functioning of the cells, leading to their death . Additionally, Picoxystrobin has been found to increase fungal cell membrane permeability . This alteration in the cell membrane could further disrupt cellular processes and contribute to the fungicidal action of Picoxystrobin .
Pharmacokinetics
Picoxystrobin is rapidly absorbed and extensively metabolized in organisms . Peak plasma levels are seen at approximately 2 or 12 hours in rats administered 10 or 100 mg/kg bw, respectively . The compound is well absorbed, with approximately 70% of the radioactivity from an oral dose of 100 mg/kg bw detected in bile and urine . Excretion is predominantly via the bile and thence into feces and is essentially complete within 120 hours for a dose of 100 mg/kg bw .
Result of Action
The action of Picoxystrobin results in the death of the targeted fungal organisms . By inhibiting ATP biosynthesis and increasing cell membrane permeability, Picoxystrobin disrupts the normal functioning of the cells, leading to their death . Moreover, Picoxystrobin exhibits good in planta control efficacy on affected plants .
Action Environment
The action, efficacy, and stability of Picoxystrobin can be influenced by various environmental factors. It is known that Picoxystrobin is used by foliar application in a range of broadacre crops , suggesting that factors such as weather conditions, crop type, and disease pressure could potentially influence its efficacy and stability
Analyse Biochimique
Biochemical Properties
Picoxystrobin’s mode of fungicidal activity is to block mitochondrial electron transport at the Qo site of complex III, reducing ATP production and inhibiting cellular respiration . It interacts with enzymes involved in these processes, disrupting the normal biochemical reactions within the cell .
Cellular Effects
Picoxystrobin has been found to increase fungal cell membrane permeability, but it inhibits fungal ATP biosynthesis . This impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Picoxystrobin exerts its effects at the molecular level by binding to the Qo site of cytochrome bc1 in the mitochondria . This binding interaction inhibits the enzyme, leading to a reduction in ATP production and a disruption of cellular respiration .
Temporal Effects in Laboratory Settings
Over time, picoxystrobin-resistant mutants have been observed in laboratory settings . These mutants show decreased conidium production and pathogenicity compared to their progenitors, indicating that picoxystrobin-resistant mutants suffer a fitness penalty .
Dosage Effects in Animal Models
While specific studies on picoxystrobin’s effects in animal models are limited, it is known that picoxystrobin is of low acute oral and dermal toxicity in rats . It is of high acute toxicity by inhalation .
Metabolic Pathways
Picoxystrobin is extensively metabolized, with over 30 identified metabolites . Significant biotransformation reactions include ester hydrolysis, oxidation, O-demethylation, and glucuronide conjugation .
Transport and Distribution
Picoxystrobin is well absorbed, with approximately 70% of the radioactivity from an oral dose detected in bile and urine . Distribution is extensive, with peak radioactivity levels being detected in liver, pancreas, kidney, and blood plasma .
Subcellular Localization
The subcellular localization of Picoxystrobin is primarily within the mitochondria, where it binds to the Qo site of cytochrome bc1 . This binding disrupts the normal function of the mitochondria, leading to a reduction in ATP production and a disruption of cellular respiration .
Méthodes De Préparation
Le Picoxystrobine peut être synthétisé par différentes méthodes. Une méthode implique la réaction de condensation du 2-(6-trifluorométhyl pyridine-2-yloxymethyl) phénylacétate de méthyle avec l'anhydride acétique et l'orthoformiate de triméthyle . Une autre méthode comprend les étapes suivantes :
- Dissoudre la 3-isochromanone dans du méthanol et un solvant inerte pour obtenir du (2-halogéné méthyl phényl) acétate de méthyle.
- Convertir la 6-trifluorométhyl-2-pyridone en son sel de sodium, le faire réagir avec un sel d'ammonium quaternaire dans un solvant polaire, puis ajouter du (2-halogéné méthyl phényl) acétate de méthyle pour obtenir du 2-[2’-(6’-trifluorométhylpyridine-2-oxyl)méthyl] phényl acétate de méthyle.
- Réaliser une aldolisation sur le composé obtenu avec un composé de formamide, suivie d'une hydrolyse pour obtenir du 2-[2’-(6’-trifluorométhylpyridine-2-oxyl)méthyl] phényl-3-hydroxyméthyl acétate.
- Traiter le composé final avec un alcali et un réactif de méthylation pour obtenir du this compound.
Analyse Des Réactions Chimiques
Le picoxystrobine subit plusieurs types de réactions chimiques, notamment l'hydrolyse d'ester, l'oxydation, la O-déméthylation et la conjugaison glucuronide . Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants. Les principaux produits formés à partir de ces réactions sont divers métabolites, notamment la 6-(trifluorométhyl)-1H-pyridin-2-one, l'acide 2-[2-(6-trifluorométhyl-2-pyridyloxymethyl)] benzoïque et le (E)-3-méthoxy-2-(2-hydroxyméthylphényl)acrylate de méthyle .
Applications de la recherche scientifique
Le this compound est largement utilisé en agriculture pour lutter contre les maladies des cultures telles que le canola, les céréales, les pois secs, le maïs et le soja . Il est efficace contre une variété de pathogènes des plantes, notamment Mycosphaerella graminicola, Phaeosphaeria nodorum, Puccinia recondita et Helminthosporium tritici-repentis . De plus, le this compound a été utilisé dans la recherche scientifique pour étudier ses effets inhibiteurs sur la biosynthèse de l'ATP fongique et son impact sur la perméabilité de la membrane cellulaire fongique . Il a également été utilisé dans le développement de méthodes de détection rapide pour ses résidus dans les légumes .
Mécanisme d'action
Le this compound exerce ses effets en inhibant la respiration mitochondriale. Il se lie au site Q0 du cytochrome b, bloquant le transport d'électrons entre le cytochrome b et le cytochrome c1, ce qui perturbe le cycle énergétique et inhibe la production d'ATP . Ce mécanisme d'action rend le this compound efficace comme fongicide, empêchant la croissance et la propagation des pathogènes fongiques.
Comparaison Avec Des Composés Similaires
Le picoxystrobine appartient au groupe des fongicides strobilurines, qui comprend d'autres composés tels que l'azoxystrobine, le trifloxystrobine, le fluoxastrobine et le kresoxim-méthyle . Comparé à ces composés, le this compound a une meilleure activité systémique et des propriétés de fumigation, ce qui le rend plus efficace pour redistribuer et transférer les composants actifs après l'application . Cela se traduit par une activité thérapeutique supérieure contre un éventail plus large de maladies des plantes.
Propriétés
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNKSODLGJUMQ-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047542 | |
| Record name | Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117428-22-5 | |
| Record name | Picoxystrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117428-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117428225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | picoxystrobin (ISO); methyl (2E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DH7GEL1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Picoxystrobin?
A1: Picoxystrobin is a strobilurin fungicide that acts by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III) in fungi. [, , ] This inhibition blocks the production of ATP, the essential energy source for cellular processes, leading to fungal growth inhibition and death.
Q2: Are there concerns about fungal resistance to Picoxystrobin?
A3: Yes, fungal resistance to Picoxystrobin is a growing concern. Studies have identified resistant strains of various fungi, including Magnaporthe oryzae (rice blast) and Cercospora sojina (frogeye leaf spot). [, ] Resistance often arises from mutations in the cytochrome b gene (cyt b), particularly the G143A substitution. [, ]
Q3: What is the molecular formula and weight of Picoxystrobin?
A4: Picoxystrobin has the molecular formula C19H17ClN2O5 and a molecular weight of 388.81 g/mol. []
Q4: Are there any specific spectroscopic data available for Picoxystrobin identification?
A5: While the provided research papers do not delve into detailed spectroscopic data, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for identification and quantification of Picoxystrobin residues in various matrices. [, , , , ]
Q5: How stable is Picoxystrobin under different environmental conditions?
A6: Picoxystrobin exhibits varying stability depending on the matrix and environmental conditions. Its degradation in soil and plants follows first-order kinetics, with half-lives ranging from a few days to over two weeks. [, , ] Sunlight exposure can accelerate its degradation. [] Formulation strategies can be employed to enhance its stability. []
Q6: Does Picoxystrobin possess any known catalytic properties?
A6: Picoxystrobin is primarily a fungicide and is not reported to have catalytic properties. Its primary mode of action involves binding to the cytochrome bc1 complex, inhibiting electron transfer, rather than catalyzing a chemical reaction.
Q7: Have computational methods been applied to study Picoxystrobin?
A8: While the provided research primarily focuses on experimental methods, computational chemistry tools like quantitative structure-activity relationship (QSAR) modeling can be valuable for predicting Picoxystrobin's activity, environmental fate, and potential toxicity. []
Q8: How do structural modifications of Picoxystrobin influence its activity?
A9: Although specific SAR studies were not detailed, structural modifications of the strobilurin scaffold, to which Picoxystrobin belongs, can significantly influence its binding affinity to the cytochrome bc1 complex, affecting its fungicidal activity and potentially altering its toxicity profile. [, , , ]
Q9: What formulation strategies are used to improve Picoxystrobin's efficacy?
A10: Picoxystrobin is formulated into various products, including suspension concentrates (SC), wettable powders (WP), and seed treatments. [, , ] These formulations aim to optimize its stability, solubility, wettability, and bioavailability for effective application and uptake by target fungi.
Q10: What are the regulatory guidelines for Picoxystrobin use?
A11: Picoxystrobin use is subject to regulations set by authorities like the Environmental Protection Agency (EPA) in the United States and similar bodies in other countries. These regulations define maximum residue limits (MRLs) in food crops to ensure consumer safety. [, ]
Q11: How is Picoxystrobin absorbed and metabolized in plants?
A12: Picoxystrobin exhibits systemic activity in plants, meaning it's absorbed and translocated within the plant tissues. [] Its dissipation in plants follows first-order kinetics, indicating a gradual breakdown and potential for metabolite formation. [, ]
Q12: What types of studies are conducted to assess Picoxystrobin's efficacy?
A13: Picoxystrobin's efficacy is evaluated through in vitro studies (e.g., mycelial growth inhibition assays, spore germination assays) and in vivo field trials. [, , , ] Field trials assess its performance against target fungal diseases in various crops under real-world conditions.
Q13: What are the implications of cross-resistance to other fungicides?
A14: Cross-resistance to other QoI fungicides poses a significant challenge for disease management. [, , ] It limits the effectiveness of alternative control options within the same chemical class, necessitating the development of novel fungicides or integrated pest management strategies.
Q14: What is known about Picoxystrobin's toxicity profile?
A15: Regulatory agencies assess toxicological data to establish safe use guidelines. Picoxystrobin's acute toxicity to earthworms has been studied, and specific applications might require further risk assessment, especially considering environmental factors like rainfall. [, ]
Q15: How does Picoxystrobin break down in the environment?
A16: Picoxystrobin's environmental degradation is influenced by factors like soil type, pH, microbial activity, and sunlight exposure. [, , ] Its degradation products and their potential environmental impact require further investigation.
Q16: How are Picoxystrobin residues measured in food and environmental samples?
A17: Sensitive analytical techniques like GC-ECD, GC-MS, and LC-MS/MS are employed for quantifying Picoxystrobin residues in various matrices. [, , , , ] These methods are rigorously validated to ensure accurate and reliable measurements.
Q17: Are there alternative fungicides for controlling diseases targeted by Picoxystrobin?
A18: Yes, alternative fungicides with different modes of action, such as triazoles, SDHIs (succinate dehydrogenase inhibitors), and multi-site inhibitors like mancozeb, are available. [, , ] Rotating fungicides with different modes of action is crucial to delay resistance development.
Q18: What research infrastructure supports the study of Picoxystrobin and similar fungicides?
A19: Research on Picoxystrobin benefits from advanced analytical tools like GC-MS and LC-MS/MS, molecular biology techniques for resistance monitoring, and field trial facilities for evaluating efficacy and environmental fate. [, , , ]
Q19: How does research on Picoxystrobin contribute to broader scientific understanding?
A20: Research on Picoxystrobin and its interactions with fungi contributes to a deeper understanding of fungal biology, fungicide resistance mechanisms, and strategies for developing sustainable disease management solutions. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


